REACTION_CXSMILES
|
[CH3:1][C:2]1[S:6][C:5]([C:7]2[CH:8]=[C:9]([CH:15]=[CH:16][CH:17]=2)[C:10](OCC)=[O:11])=[N:4][CH:3]=1.CC(C[AlH]CC(C)C)C.[OH-].[Na+].C([O-])(O)=O.[Na+]>C1(C)C=CC=CC=1.O>[CH3:1][C:2]1[S:6][C:5]([C:7]2[CH:8]=[C:9]([CH2:10][OH:11])[CH:15]=[CH:16][CH:17]=2)=[N:4][CH:3]=1 |f:2.3,4.5|
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Name
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ethyl 3-(5-methylthiazol-2-yl)benzoate
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Quantity
|
388 mg
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Type
|
reactant
|
Smiles
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CC1=CN=C(S1)C=1C=C(C(=O)OCC)C=CC1
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Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
|
UNSPECIFIED
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Setpoint
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-78 °C
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Type
|
CUSTOM
|
Details
|
the resulting mixture was further stirred at −78° C., under nitrogen, for 5 min.
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at 0° C. for 30 min
|
Duration
|
30 min
|
Type
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EXTRACTION
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Details
|
The separated aq. layer was further extracted with Et2O (2×100 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The mixed organic layers were then dried over anh. MgSO4
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Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification by FC (DCM/MeOH=20/1)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CN=C(S1)C=1C=C(C=CC1)CO
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |